molecular formula C14H22O B090309 2,6-DI-Tert-butylphenol CAS No. 128-39-2

2,6-DI-Tert-butylphenol

Cat. No.: B090309
CAS No.: 128-39-2
M. Wt: 206.32 g/mol
InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6-DI-Tert-butylphenol (2,6-DTBP) is an organic compound that primarily targets antioxidant pathways in various systems . It is also known to interact with retinoic acid receptor β (RARβ) , a key target biomacromolecule .

Mode of Action

2,6-DTBP acts as an antioxidant, preventing oxidative damage in various systems . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . The compound also interferes with RARβ, including DNA methylation and conformational changes .

Biochemical Pathways

The compound is involved in the antioxidant pathways and plays a crucial role in preventing oxidative damage . It is also involved in the Kolbe–Schmitt reaction , a carboxylation reaction that forms a C(sp2)-C(sp3) bond . The compound’s interaction with RARβ suggests its involvement in retinoic acid signaling pathways .

Pharmacokinetics

Information on the ADME properties of 2,6-DTBP is limited. It is known that the compound is a low-melting colorless solid, with a melting point of 34 to 37 °c and a boiling point of 253 °c . It is soluble in alcohols, esters, alkanes, aromatic hydrocarbons, and other organic solvents, but almost insoluble in water .

Result of Action

As an antioxidant, 2,6-DTBP helps prevent oxidative damage in various systems, including petrochemicals and plastics . It also prevents gumming in aviation fuels . The compound’s interaction with RARβ may have implications in gene expression and cellular signaling .

Action Environment

The action of 2,6-DTBP can be influenced by environmental factors such as temperature and pH. For example, the degradation rate of 2,6-DTBP by a bacterial strain was found to be optimal at 37°C and pH 7.0 . The compound’s solubility in various solvents also suggests that its action and efficacy can be influenced by the chemical environment .

Biochemical Analysis

Biochemical Properties

2,6-DI-Tert-butylphenol acts as a polyfunctional antioxidant and reactive oxygen species (ROS) scavenger . It has been shown to have excellent capability in scavenging superoxide and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH·), effectively inhibiting the oxidation of benzaldehyde .

Cellular Effects

The antioxidative property of this compound has been extensively evaluated, and it has been found to have a significant impact on various types of cells and cellular processes . It is known to influence cell function by scavenging reactive oxygen species, thereby reducing oxidative stress within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its antioxidant properties. It acts as a radical scavenger, donating a hydrogen atom to neutralize free radicals and prevent oxidative damage . This mechanism of action helps to maintain the stability of other molecules within the cell by preventing their oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found to be stable under optimal growth conditions, with a degradation rate of 86% within 12 days for a concentration of 100.0 mg/L .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models are limited, the LD50 of this compound is 9200 mg/kg, indicating a low toxicity

Metabolic Pathways

The metabolic pathways of this compound involve its degradation by an aerobic bacterial strain, Alcaligenes F-3-4 . The intermediate products of this degradation process include acetic acid, pyruvic acid, and isobutyric acid .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

  • Butylated hydroxytoluene (BHT)
  • 2,4-Dimethyl-6-tert-butylphenol
  • Para tertiary butyl phenol

Comparison: 2,6-Di-tert-butylphenol is unique due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to similar compounds. Its ability to act as a UV stabilizer and its effectiveness in preventing gumming in aviation fuels further highlight its distinct advantages .

Properties

IUPAC Name

2,6-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3
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InChI Key

DKCPKDPYUFEZCP-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
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Molecular Formula

C14H22O
Record name 2,6-DI-TERT-BUTYLPHENOL
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Related CAS

24676-69-5 (potassium salt)
Record name 2,6-Di-tert-butylphenol
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DSSTOX Substance ID

DTXSID6027052
Record name 2,6-Di-tert-butylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999), Liquid; Liquid, Other Solid, Light-straw colored solid; [Hawley] White solid; mp = 35-38 deg C; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Boiling Point

487 °F at 760 mmHg (USCG, 1999), 253 °C
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Flash Point

greater than 200 °F (USCG, 1999), 118 °C, 118 °C o.c.
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Solubility

2.5 mg/l @ 25 °C, Soluble in alcohol and benzene, insoluble in water, Insoluble in water and alkali, soluble in acetone, benzene, carbontetrachloride, ethyl alcohol, diethyl ether, and hydrocarbons., Solubility in water, g/100ml at 25 °C: 0.04 (very poor)
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Density

0.914 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.914 @ 20 °C, 0.91 g/cm³
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Vapor Pressure

0.0073 [mmHg], Vapor pressure, Pa at 20 °C: 1.0
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Color/Form

Light straw, crystalline solid, Colorless solid

CAS No.

128-39-2
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Melting Point

97 °F (USCG, 1999), 37 °C, 36-37 °C
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Synthesis routes and methods I

Procedure details

The heterogeneous catalyst of the invention provides a new route to ortho-alkylphenols, especially commercially valuable phenols such as 2,6-di-tert-butylphenol, ortho-sec-butylphenol, and the like. Furthermore, the heterogeneous catalyst process of the invention is well suited to a fixed bed embodiment for a continuous process when the bed is properly sized to provide the reactivity required by the reaction conditions, the phenol being alkylated, and the olefin being used. Use of the heterogeneous catalyst of the invention reduces pollution control problems by greatly reducing the amount of phenol-bearing aluminum waste encountered in homogeneous aluminum aryloxide catalyst systems thereby greatly reducing the operating costs for alkylating phenols. Use of the heterogeneous catalyst systems of the invention has resulted in very high yields suitable for commercial operation. For example, ortho-tert-butylphenol and isobutylene may be reacted to form 2,6-di-tert-butylphenol in a yield as high as 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
phenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
aluminum aryloxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A 100 ml-autoclave was charged with 28 g of phenol, 4 g of phosphoric acid and 20 g of acetic acid, and heated at 120° C. Thereto was gradually added 34 g of isobutylene and the mixture was stirred at 120° C. for 3 hours. The reaction mixture consisted of 1.0% of phenol, 14% of 2-tert-butylphenol, 11% of 4-tert-butylphenol and 74% of 2,4-di-tertbutylphenol, when analyzed with gas chromatography as a % area. 2,6-Di-tert-butylphenol and 2,4,6-tri-tert-butylphenol were not formed. Phosphoric acid and acetic acid were removed by washing with water. Distillation at 170° C. gave 44 g of 2,4-di-tert-butylphenol. Each spectra of NMR, MS and IR of the objective compound was identical with those of the standard compound.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Phenol and the above-mentioned catalyst are charged into a reactor; the mixture is heated to 100°-110° C. and isobutylene is passed thereinto for 8 hours. The resulting alkylate is subjected to a vacuum-rectification. After recrystallization of the product from aliphatic hydrocarbons, a 100% pure 2,6-di-tertbutylphenol is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the production of 3,3',5,5'-tetra-t-butylbiphenol, which is an intermediate of 4,4'-biphenol, from 2,6-di-t-butylphenol as a starting material, the above second process for producing 3,3',5,5'-tetra-t-butylbiphenol according to the present invention enables obtaining 3,3',5,5'-tetra-t-butylbiphenol in high yield with the full utilization of 2,6-di-t-butylphenol charged in the reaction vessel without detriment to the selectivity of 3,3',5,5'-tetra-t-butylbiphenol.
Name
3,3',5,5'-tetra-t-butylbiphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-DI-Tert-butylphenol
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2,6-DI-Tert-butylphenol
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2,6-DI-Tert-butylphenol
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2,6-DI-Tert-butylphenol
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2,6-DI-Tert-butylphenol
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2,6-DI-Tert-butylphenol
Customer
Q & A

A: 2,6-di-tert-butylphenol primarily acts as an antioxidant by donating its phenolic hydrogen atom to free radicals, effectively neutralizing them []. This prevents further radical chain reactions that can lead to degradation in various materials like polymers and biological systems. The resulting 2,6-di-tert-butylphenoxy radical is relatively stable due to the steric hindrance provided by the tert-butyl groups and can further react to form non-radical products like 3,3′,5,5′-tetra-tert-butyl-4,4′-diphenoquinone (DPQ) [, ].

A:

  • Spectroscopic Data:
    • IR: Characteristic peaks for O-H stretch (broad, around 3600 cm-1) and C-H stretches (around 2900 cm-1) [].
    • NMR: Characteristic peaks for aromatic protons, tert-butyl protons, and the phenolic proton can be observed in 1H and 13C NMR spectra [, ].

A: this compound exhibits good compatibility with various materials, including polymers like polypropylene and rubbers [, ]. It is particularly effective in preventing oxidative degradation in these materials, enhancing their lifespan and performance [, ].

A: While this compound itself is not typically used as a catalyst, its oxidation product, DPQ, has shown catalytic activity in the oxidative coupling of other phenols []. The reaction mechanism often involves electron transfer processes, with the selectivity and yield influenced by the reaction conditions and catalyst system employed [].

A: Computational methods have been employed to study the relationship between the structure and antioxidant activity of this compound and its derivatives []. DFT calculations have been used to estimate parameters like bond dissociation enthalpy (BDE) and ionization potential (IP), which correlate with the antioxidant capacity and potential cytotoxicity of these compounds [].

A: The steric hindrance provided by the two tert-butyl groups in this compound plays a crucial role in its antioxidant activity [, ]. Modifications to the phenol ring, such as the introduction of electron-donating or -withdrawing groups, can significantly influence its antioxidant potential, reactivity, and even introduce other biological activities [, , ].

ANone: As with all chemicals, handling this compound requires adherence to relevant safety regulations and guidelines. Consult the compound's Safety Data Sheet (SDS) for specific information on safe handling, storage, and disposal.

ANone: The provided research focuses primarily on the antioxidant and material science applications of this compound. Information regarding its PK/PD properties is limited within the scope of these studies.

A: While some studies have investigated the potential toxicity of this compound and its derivatives [, ], the provided research predominantly focuses on its antioxidant properties and applications in material science. Data on its in vivo efficacy for therapeutic purposes is limited within these studies.

A: Several other hindered phenols are commonly used as alternatives to this compound, including butylated hydroxytoluene (BHT), 2,4,6-tri-tert-butylphenol, and 4,4′-methylenebis(this compound) []. The choice of alternative depends on the specific application and desired properties.

ANone: Research on this compound benefits from the infrastructure and resources common to organic chemistry, material science, and related fields. This includes access to analytical techniques like spectroscopy (IR, NMR) and chromatography (HPLC), computational chemistry software, and relevant databases for chemical information and analysis.

A: The discovery and development of hindered phenols, including this compound, as effective antioxidants represented a significant milestone in polymer and materials science []. Their use has significantly improved the stability and lifespan of various materials, contributing to numerous industrial applications.

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